N'-pyridin-4-ylcarbamimidothioic acid
Description
N'-Pyridin-4-ylcarbamimidothioic acid is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a carbamimidothioic acid moiety. This structure combines the aromatic pyridine core with a thioamide-imine functional group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N'-pyridin-4-ylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOFIQOOOSRNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-pyridin-4-ylcarbamimidothioic acid typically involves the reaction of pyridine-4-carboxaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of N’-pyridin-4-ylcarbamimidothioic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N’-pyridin-4-ylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-pyridin-4-ylcarbamimidothioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-pyridin-4-ylcarbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares N'-pyridin-4-ylcarbamimidothioic acid with structurally related pyridine and pyrimidine derivatives from the evidence, emphasizing key differences in substituents, functional groups, and inferred properties:
Key Comparison Points:
Electronic Effects :
- The carbamimidothioic acid group in the target compound introduces both electron-donating (NH₂) and electron-withdrawing (C=S) effects, unlike the purely electron-withdrawing nitro or carboxylic acid groups in analogues .
- Polyhalogenated pyridines (e.g., Cl/F/I in ) exhibit stronger electrophilicity, which is absent in the target compound .
- Carboxylic acid () and nitro groups () improve aqueous solubility, whereas the thioamide group in the target compound may reduce solubility due to hydrophobic interactions .
- Biological Relevance: Allyl and aminopiperidine moieties () are common in drug candidates targeting enzymes or receptors, while the thioamide group in the target compound could interact with metal ions or thiol-sensitive proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
